Methyl 6-chloro-5-fluoropicolinate Methyl 6-chloro-5-fluoropicolinate
Brand Name: Vulcanchem
CAS No.: 1214337-05-9
VCID: VC3050306
InChI: InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3
SMILES: COC(=O)C1=NC(=C(C=C1)F)Cl
Molecular Formula: C7H5ClFNO2
Molecular Weight: 189.57 g/mol

Methyl 6-chloro-5-fluoropicolinate

CAS No.: 1214337-05-9

Cat. No.: VC3050306

Molecular Formula: C7H5ClFNO2

Molecular Weight: 189.57 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-chloro-5-fluoropicolinate - 1214337-05-9

Specification

CAS No. 1214337-05-9
Molecular Formula C7H5ClFNO2
Molecular Weight 189.57 g/mol
IUPAC Name methyl 6-chloro-5-fluoropyridine-2-carboxylate
Standard InChI InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(9)6(8)10-5/h2-3H,1H3
Standard InChI Key LZGCVVSRZHFYPF-UHFFFAOYSA-N
SMILES COC(=O)C1=NC(=C(C=C1)F)Cl
Canonical SMILES COC(=O)C1=NC(=C(C=C1)F)Cl

Introduction

Chemical Identity and Structural Properties

Methyl 6-chloro-5-fluoropicolinate is a pyridine derivative characterized by the presence of chlorine and fluorine atoms on the pyridine ring, along with a methyl ester functional group. This halogenated picolinic acid ester possesses several defining characteristics that influence its chemical behavior and applications in various fields.

Basic Information

The essential chemical information for Methyl 6-chloro-5-fluoropicolinate is summarized in the following table:

PropertyValue
Chemical NameMethyl 6-chloro-5-fluoropicolinate
CAS Number1214337-05-9
Molecular FormulaC7H5ClFNO2
Molecular Weight189.574 g/mol
Physical AppearanceNot specified in available data
SolubilitySoluble in organic solvents

The compound belongs to the broader class of halogenated pyridine derivatives, specifically picolinates, which are esters of picolinic acid . Its structure features a pyridine ring with chlorine at the 6-position, fluorine at the 5-position, and a methyl carboxylate group at the 2-position.

Structural Characteristics

The molecular structure of Methyl 6-chloro-5-fluoropicolinate is defined by the arrangement of its constituent atoms and functional groups. The presence of halogen substituents (chlorine and fluorine) significantly influences the electronic distribution within the molecule, affecting its reactivity patterns and interaction potential. The pyridine nitrogen, combined with the electron-withdrawing effects of the halogens and ester group, creates a unique electronic environment that contributes to the compound's chemical properties.

Synthesis Methods

Several synthetic routes have been developed for the preparation of Methyl 6-chloro-5-fluoropicolinate, with varying degrees of efficiency and yield. The synthesis methods primarily involve halogenation reactions, esterification, and various functional group transformations.

Esterification Approach

One of the common methods for synthesizing Methyl 6-chloro-5-fluoropicolinate involves the esterification of 6-chloro-5-fluoropicolinic acid with methanol. This reaction is typically catalyzed by strong acids such as sulfuric acid or hydrochloric acid. The carboxylic acid group of the picolinic acid derivative reacts with methanol under acidic conditions to form the corresponding methyl ester.

Reported Yields

Chemical Reactivity and Reactions

The presence of multiple functional groups in Methyl 6-chloro-5-fluoropicolinate provides various sites for chemical transformations, making it a versatile building block in organic synthesis.

Reactivity Patterns

The reactivity of Methyl 6-chloro-5-fluoropicolinate is largely influenced by the electronic effects of its substituents:

  • The pyridine nitrogen serves as a potential site for coordination with metals or protonation

  • The halogen substituents (chlorine and fluorine) can undergo nucleophilic aromatic substitution reactions

  • The methyl ester group is susceptible to hydrolysis, transesterification, and reduction reactions

Applications in Chemical Research and Industry

Methyl 6-chloro-5-fluoropicolinate serves as an important intermediate with applications spanning multiple fields of chemistry and related disciplines.

Synthetic Intermediate

The compound functions as a valuable building block in organic synthesis, particularly for the preparation of more complex heterocyclic systems. Its well-defined substitution pattern and functional group arrangement make it suitable for selective modifications to create libraries of structurally related compounds.

Agricultural Applications

Compounds structurally related to Methyl 6-chloro-5-fluoropicolinate have found applications in the development of herbicides, particularly those belonging to the picolinate class. The 6-aryl-5-fluoropicolinate derivatives have been investigated for their herbicidal properties, suggesting potential agricultural applications for this compound or its structural analogs .

Medicinal Chemistry

In medicinal chemistry, halogenated heterocycles like Methyl 6-chloro-5-fluoropicolinate serve as important scaffolds for the development of bioactive compounds. The presence of halogens can modulate the pharmacokinetic properties of drug candidates, including lipophilicity, metabolic stability, and binding affinity to biological targets.

Comparisons with Structural Analogs

Comparing Methyl 6-chloro-5-fluoropicolinate with structurally related compounds provides insights into the effects of subtle structural variations on chemical and biological properties.

Isomeric Relationships

Several positional isomers and structural analogs of Methyl 6-chloro-5-fluoropicolinate have been described in the literature, including:

  • Methyl 5-chloro-6-fluoropicolinate - A positional isomer with reversed positions of the chlorine and fluorine atoms

  • Methyl 6-bromo-3-chloro-5-fluoropicolinate - A related compound with additional halogenation and a different substitution pattern

These structural relationships highlight the importance of substitution patterns in determining the chemical behavior and application potential of halogenated picolinates.

Property Comparisons

The table below compares some key properties of Methyl 6-chloro-5-fluoropicolinate with selected structural analogs:

CompoundMolecular FormulaMolecular Weight (g/mol)Reference Yield
Methyl 6-chloro-5-fluoropicolinateC7H5ClFNO2189.574Up to 89.4%
Methyl 5-chloro-6-fluoropicolinateC7H5ClFNO2189.574Not specified
Methyl 6-bromo-3-chloro-5-fluoropicolinateC7H4BrClFNO2268.4774%

Synthetic Precursors and Derivatives

The synthesis and transformation of Methyl 6-chloro-5-fluoropicolinate involve various precursors and can lead to diverse derivative compounds.

Precursor Compounds

Based on available synthetic information, potential precursors for the synthesis of Methyl 6-chloro-5-fluoropicolinate include:

  • 6-chloro-5-fluoro-pyridine-2-carboxylic acid - The corresponding carboxylic acid that undergoes esterification

  • 5-fluoro-pyridine-2-carboxylic acid methyl ester - A potential intermediate requiring selective chlorination

  • 5-fluoro-2-(methoxycarbonyl)pyridine-1-oxide - Another potential synthetic intermediate

Derivative Compounds

Several derivatives can be synthesized from Methyl 6-chloro-5-fluoropicolinate through functional group transformations:

  • Methyl 6-(2,6-difluoro-4-hydroxyphenyl)-5-fluoropyridine-2-carboxylate - A derivative where the chlorine is replaced with a substituted phenyl group

  • 6-{2,6-difluoro-4-[(3R)-tetrahydrofuran-3-yloxy]phenyl}-5-fluoropyridine-2-carboxylic acid - A more complex derivative with both replacement of the chlorine and hydrolysis of the methyl ester

These derivatives expand the chemical space accessible from this versatile building block, highlighting its utility in diverse synthetic applications.

Analytical Characterization

Proper identification and characterization of Methyl 6-chloro-5-fluoropicolinate are essential for research and quality control purposes in chemical synthesis.

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